

Application Notes and Protocols: CRT0066854 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta), as well as Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3] As an ATP-competitive inhibitor, **CRT0066854** functions by displacing a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases.[4] This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory activity of **CRT0066854** against its target kinases.

Target Kinase Inhibition Profile

The inhibitory activity of **CRT0066854** has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

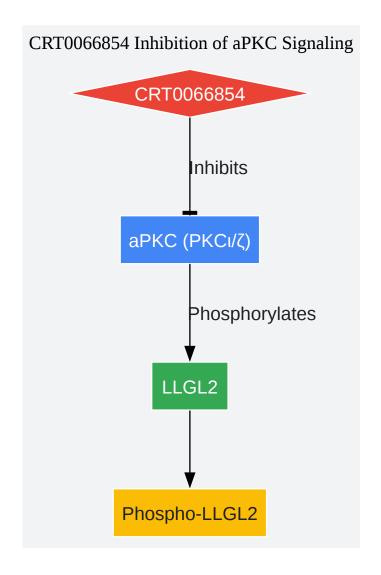


Kinase Target	IC50 (nM)
Full-length PKCı	132[1][2][3]
PKCı (kinase domain)	86[4]
Full-length PKCζ	639[1][2][3]
PKCζ (kinase domain)	450[4]
ROCK-II	620[1][2]

Signaling Pathway

Atypical PKC isoforms are crucial regulators of cell polarity, and their activity is linked to the phosphorylation of substrates such as Lethal giant larvae 2 (LLGL2).[3][4] Inhibition of aPKC by **CRT0066854** has been shown to decrease the phosphorylation of LLGL2.[4][5] The simplified signaling pathway is depicted below.





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Caption: Simplified signaling pathway of aPKC-mediated phosphorylation and its inhibition by CRT0066854.

Experimental Protocols

This section details a protocol for an in vitro kinase assay to determine the potency of **CRT0066854**. A non-radioactive, luminescence-based ADP-Glo[™] Kinase Assay is described here, as it offers a robust and high-throughput compatible method.

Materials and Reagents

Kinases: Recombinant full-length human PKCι, PKCζ, or ROCK-II.

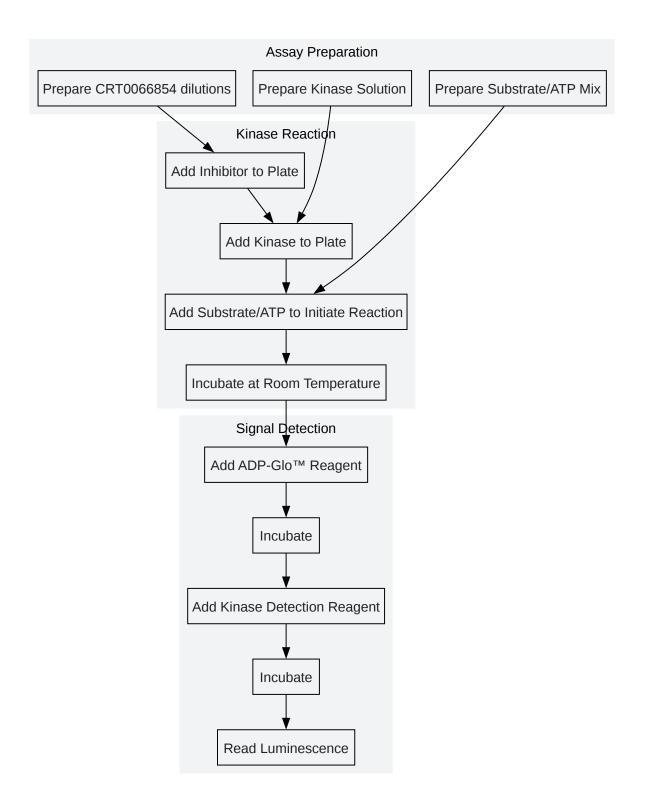


- Substrates:
 - For PKCι and PKCζ: CREBtide (KRREILSRRPSYR).[6][7]
 - For ROCK-II: MYPT1 or Long S6 substrate peptide
 (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK).[8]
- Inhibitor: CRT0066854.
- Assay Platform: ADP-Glo[™] Kinase Assay Kit (or similar luminescence-based kinase assay kit).
- ATP: Adenosine 5'-triphosphate.
- Kinase Buffer (Example for aPKC/ROCK-II): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[9]
- Multiwell Plates: White, opaque 384-well plates suitable for luminescence readings.
- · Plate Reader: Luminometer.

Experimental Workflow

The overall workflow for the in vitro kinase assay is illustrated below.





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Caption: Workflow for the **CRT0066854** in vitro kinase assay using the ADP-Glo™ system.



Detailed Protocol

Preparation of Reagents:

- Prepare a stock solution of CRT0066854 in DMSO. Create a serial dilution of the inhibitor in kinase buffer.
- Dilute the recombinant kinase (PKC_I, PKCζ, or ROCK-II) to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
- Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.

Kinase Reaction:

- \circ Add 1 μ L of the diluted **CRT0066854** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of the diluted kinase solution to each well.
- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.
- Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
 The reaction time should be optimized to ensure linearity.

Luminescence Detection:

- Following the kinase reaction incubation, add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate the plate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.

Data Analysis

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated for each concentration of **CRT0066854**. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can then be determined by fitting the data to a dose-response curve.

Alternative Protocol: Radioactive Kinase Assay

For a more traditional approach, a radioactive kinase assay using [y-32P]ATP can be performed.

Materials and Reagents

- Kinases and Substrates: As listed above.
- [y-32P]ATP: Radiolabeled ATP.
- Kinase Buffer: As described above.
- Stop Solution: Phosphoric acid (e.g., 0.75%).
- Separation Medium: P81 phosphocellulose paper or similar.
- Scintillation Counter.

Brief Protocol

- Set up the kinase reaction as described above, but use a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.



- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate kinase activity based on the amount of incorporated ³²P and determine the inhibitory effect of CRT0066854.

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